4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a 4-chloro substituent and a thiophene-cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Thiophene Introduction: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated cyclopropyl intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzenesulfonamides.
Scientific Research Applications
4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Materials Science: The thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: Its interactions with various biological targets make it useful in studying enzyme inhibition and cellular uptake mechanisms.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, which is involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance, leading to reduced tumor growth and increased apoptosis . The thiophene and cyclopropyl groups contribute to its binding affinity and selectivity for the enzyme.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(cyclopropylmethyl)benzenesulfonamide: Lacks the thiophene moiety, which may reduce its efficacy in certain applications.
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide: Lacks the chlorine substituent, which can affect its reactivity and binding properties.
Uniqueness
The presence of both the 4-chloro and thiophene-cyclopropyl groups in 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide provides a unique combination of properties that enhance its potential as a multifunctional compound in medicinal and materials chemistry.
Properties
IUPAC Name |
4-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-11-3-5-12(6-4-11)20(17,18)16-10-14(7-8-14)13-2-1-9-19-13/h1-6,9,16H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFYQUFMNXRTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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